molecular formula C8H11NO2 B3387195 1-Acryloylpiperidin-4-one CAS No. 79404-69-6

1-Acryloylpiperidin-4-one

Cat. No.: B3387195
CAS No.: 79404-69-6
M. Wt: 153.18 g/mol
InChI Key: XUZOTORSRZQIJN-UHFFFAOYSA-N
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Description

1-Acryloylpiperidin-4-one is a piperidone derivative featuring an acryloyl group at the N1 position of the piperidin-4-one scaffold. This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing cytotoxic agents targeting malignant cells . Its synthesis involves the acylation of 4-piperidone with acryloyl chloride under basic conditions, yielding a high purity product with an impressive 91% yield . The acryloyl moiety introduces α,β-unsaturated carbonyl reactivity, enabling participation in Michael addition or thiol conjugation reactions, which is exploited in drug design to enhance bioactivity or enable covalent binding .

Properties

CAS No.

79404-69-6

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

1-prop-2-enoylpiperidin-4-one

InChI

InChI=1S/C8H11NO2/c1-2-8(11)9-5-3-7(10)4-6-9/h2H,1,3-6H2

InChI Key

XUZOTORSRZQIJN-UHFFFAOYSA-N

SMILES

C=CC(=O)N1CCC(=O)CC1

Canonical SMILES

C=CC(=O)N1CCC(=O)CC1

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

1-Acryloylpiperidin-4-one vs. 1-Acetylpiperidin-4-amine ()
  • Structural Differences : The acetyl group in 1-acetylpiperidin-4-amine replaces the acryloyl group, and the 4-position is substituted with an amine instead of a ketone.
  • Synthesis: 1-Acetylpiperidin-4-amine requires acetylation of 4-aminopiperidine, differing from the acryloylation pathway used for this compound.
This compound vs. 1-Cyclohexylpiperidin-4-one ()
  • Structural Differences : The cyclohexyl group introduces bulkier hydrophobic character compared to the planar acryloyl substituent.
  • Applications : 1-Cyclohexylpiperidin-4-one is utilized in organic synthesis but lacks the α,β-unsaturated motif critical for covalent inhibition or thiol conjugation, limiting its utility in targeted therapies .
This compound vs. N-(2-Isocyanoethyl)acrylamide ()
  • Synthetic Efficiency: this compound is synthesized with a 91% yield, significantly higher than the 51% yield for N-(2-isocyanoethyl)acrylamide.
  • Reactivity: Both compounds contain acryloyl groups, but the isocyanoethyl group in the latter introduces additional functional complexity for multicomponent reactions .
Cytotoxicity in Malignant Cells ()

This compound derivatives (e.g., compounds 3a–e) exhibit selective cytotoxicity against malignant cells. For example:

Compound IC₅₀ (μM) Selectivity Index (Cancer vs. Normal Cells)
3a (4-methoxy) 1.2 >10
3b (4-chloro) 0.8 >15
3c (3-nitro) 2.5 >5

In contrast, non-acryloylated analogs (e.g., series 1) show reduced potency (IC₅₀ > 10 μM), highlighting the critical role of the acryloyl group in enhancing cytotoxicity .

Antimicrobial and Anti-Inflammatory Activity ()

Piperidin-4-one derivatives with acetyl or arylidene substituents (e.g., 1-acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one) demonstrate moderate antimicrobial activity (MIC = 8–32 μg/mL against S. aureus).

Physicochemical Properties

Compound Molecular Weight LogP Solubility (mg/mL) Melting Point (°C)
This compound 169.19 0.98 12.5 (DMSO) Not reported
1-Acetylpiperidin-4-amine 156.21 0.45 24.3 (Water) 98–100
1-Cyclohexylpiperidin-4-one 195.29 2.31 1.8 (DMSO) 45–47

The acryloyl group in this compound balances moderate hydrophobicity (LogP ~1) with sufficient solubility for in vitro assays, whereas the cyclohexyl analog’s high LogP may limit aqueous compatibility .

Key Research Findings

  • Synthetic Versatility : this compound’s acryloyl group enables facile conjugation with thiols (e.g., mesna) or aldehydes, generating derivatives with tunable bioactivity .
  • Selective Cytotoxicity : Derivatives bearing electron-withdrawing substituents (e.g., 4-chloro) exhibit superior cancer cell selectivity, likely due to enhanced electrophilicity and target engagement .
  • Limitations: The compound’s α,β-unsaturated carbonyl group may confer off-target reactivity, necessitating structural optimization to minimize toxicity in normal cells .

Q & A

Q. Table 1. Spectral Reference Data for this compound

TechniqueKey Peaks/DataReference
¹H NMR (CDCl₃)δ 6.4–6.1 (m, acryloyl CH₂), δ 3.8 (m, piperidinone CH₂)
¹³C NMRδ 200.2 (C=O), δ 165.5 (acryloyl C=O)
IR (neat)1715 cm⁻¹ (C=O stretch)

Q. Table 2. Common Contaminants in Synthesis and Mitigation Strategies

ContaminantSourceMitigation
Unreacted piperidin-4-oneIncomplete acylationExtend reaction time; excess acryloyl chloride
Hydrolysis byproductsMoisture exposureUse molecular sieves; anhydrous conditions

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